3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
Description
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents:
- 3-position: 4-Chlorophenyl group.
- 5-position: Methyl group.
- 2-position: Trifluoromethyl group.
- 7-position: Diethylaminoethylamine side chain.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N5/c1-4-28(5-2)11-10-25-16-12-13(3)26-19-17(14-6-8-15(21)9-7-14)18(20(22,23)24)27-29(16)19/h6-9,12,25H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMINBAHQNPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported to be efficient for the synthesis of related pyrazolo[1,5-A]pyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[1,5-A]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura cross-coupling, palladium catalysts, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst concentration are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield diarylated pyrazolo[1,5-A]pyrimidine derivatives, which have been shown to possess biological activity .
Scientific Research Applications
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Core Modifications
Key Observations :
- The 3-aryl group (4-chlorophenyl vs. 4-fluorophenyl) influences lipophilicity and target binding. Chlorine’s higher electronegativity may enhance affinity in hydrophobic pockets .
- 7-amine substituents vary widely: Diethylaminoethylamine offers flexibility and basicity, contrasting with rigid morpholine () or pyridinylmethyl groups ().
Physicochemical Properties
Insights :
Anti-Mycobacterial Activity
- 3-(4-Fluorophenyl) analogues () show MIC₉₀ values of 0.1–1 µM against M. tuberculosis, attributed to ATP synthase inhibition.
- 4-Chlorophenyl substitution (target compound) may improve potency due to increased hydrophobicity .
- Diethylaminoethylamine at the 7-position could enhance membrane penetration compared to pyridinylmethyl groups .
Selectivity and Toxicity
- Pyridinylmethyl derivatives () exhibit hERG IC₅₀ > 10 µM, suggesting low cardiac toxicity. The target’s diethylaminoethyl group may require evaluation for hERG binding .
Biological Activity
The compound 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro evaluations against various bacterial strains revealed that compounds within this class exhibit significant antibacterial effects. For instance, a related pyrazolo[1,5-a]pyrimidin-7-one demonstrated a minimum inhibitory concentration (MIC) of 1.88 µM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ampicillin and tetracycline .
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-ones
| Compound Name | Target Bacteria | MIC (µM) | Comparison with Antibiotics |
|---|---|---|---|
| This compound | MRSA | TBD | Superior to ampicillin |
| 2-isopropyl-5-(3,5-bis(trifluoromethyl))phenylpyrazolo[1,5-a]pyrimidin-7-one | S. aureus | 1.2 | Better than tetracycline |
| 2-(4-trifluoromethylphenyl)-5-(3,5-bis(trifluoromethyl))phenylpyrazolo[1,5-a]pyrimidin-7-one | Pseudomonas aeruginosa | TBD | Comparable to commercial drugs |
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. These compounds act as ATP-competitive inhibitors of various kinases involved in cancer cell proliferation. For example, modifications to the core structure of these compounds have led to enhanced potency against specific cancer cell lines. A notable derivative showed an IC50 value of 56 nM against the T315I mutant kinase associated with chronic myeloid leukemia (CML) .
Table 2: Anticancer Activity of Selected Pyrazolo Compounds
| Compound Name | Target Kinase | IC50 (nM) | Cancer Type |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound 1b | T315I kinase | 102 | CML |
| Compound 1d | T315I kinase | 26 | CML |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their biological effects primarily involves inhibition of key signaling pathways mediated by kinases. These compounds compete with ATP for binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the aromatic rings and modifications to the nitrogen-containing heterocycles have shown significant impacts on potency and selectivity against different biological targets.
Case Studies
A recent study evaluated the therapeutic potential of a closely related compound in a Galleria mellonella model infected with MRSA. The treated larvae exhibited a 25% increase in survival rates compared to untreated controls, indicating promising in vivo efficacy and low toxicity profiles for these compounds .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
Answer: The synthesis involves multi-step reactions optimized for substituent compatibility. Key factors include:
- Reagent selection : Use fluorinated/chlorinated aryl boronic acids for coupling (Suzuki reaction) and diethylaminoethylamine for amine functionalization .
- Solvent systems : Polar aprotic solvents (e.g., dichloromethane, NMP) enhance intermediate solubility .
- Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
- Purification : TLC and HPLC monitor reaction progress, while column chromatography isolates the final product .
Yield optimization : Adjust temperature (60–120°C) and reaction time (12–48 hrs) to minimize side products .
Q. How is structural characterization performed for this compound?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing interactions (e.g., pyrazolo-pyrimidine core dihedral angles < 10°) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization for enhanced target affinity?
Answer:
- Substituent effects :
- Methodology :
Q. What strategies resolve discrepancies in reported biological activities across assays?
Answer:
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 vs. HepG2) and ATP concentrations in kinase inhibition assays .
- Validate target specificity via CRISPR knockouts or competitive binding assays .
- Data normalization :
Q. How to assess metabolic stability and degradation pathways?
Answer:
- In vitro models :
- Degradation pathways :
- Trifluoromethyl groups resist hydrolysis, but the diethylaminoethyl chain may undergo N-dealkylation .
Data Contradiction Analysis
Q. How to address conflicting data on enzyme inhibition potency?
Answer:
- Source analysis : Compare assay conditions (e.g., IC₅₀ values vary with enzyme isoform or ATP concentration) .
- Structural validation : Recheck compound purity via NMR and crystallography to rule out batch variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]Pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine coupling | Diethylaminoethylamine, DCM, RT | 53–56 | |
| Suzuki coupling | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, 80°C | 31–40 | |
| Cyclization | POCl₃, reflux | 70–85 |
Q. Table 2. Biological Activity of Analogous Compounds
| Compound | Target (IC₅₀, nM) | Notes | Reference |
|---|---|---|---|
| MMV665874 | PfDHODH (150 nM) | Antimalarial | |
| CAS 906159-10-2 | EGFR (12 nM) | Anticancer | |
| CAS 900876-05-3 | Kinase X (8 nM) | Selectivity >100-fold vs. off-targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
